1-[2-[(2,1,3-Benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
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Overview
Description
1-[2-[(2,1,3-Benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound that features a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2,1,3-Benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps. One common approach starts with the preparation of (2,1,3-Benzothiadiazol-5-ylmethyl)methylamine, which is then reacted with other intermediates to form the final product. The reaction conditions often involve the use of solvents like pyridine and reagents such as thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2,1,3-Benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiadiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[2-[(2,1,3-Benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action for 1-[2-[(2,1,3-Benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to interactions with various biological targets, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound with similar structural features.
(2,1,3-Benzothiadiazol-5-ylmethyl)methylamine: A precursor in the synthesis of the target compound.
4-bromo-2,1,3-benzothiadiazole: Used in similar applications, such as OLEDs and organic solar cells.
Uniqueness
1-[2-[(2,1,3-Benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is unique due to its complex structure, which combines a benzothiadiazole moiety with a piperidine ring
Properties
IUPAC Name |
1-[2-[(2,1,3-benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c27-19(15-26-10-4-1-5-11-26)16-28-22-7-3-2-6-18(22)14-23-13-17-8-9-20-21(12-17)25-29-24-20/h2-3,6-9,12,19,23,27H,1,4-5,10-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCSSJIQLYXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CNCC3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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